7-Methyl-2-(napthalen-2-yl)benzofuran
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Overview
Description
7-Methyl-2-(naphthalen-2-yl)benzofuran, with the chemical formula C9H8O, is a heterocyclic compound. It features a benzofuran ring fused to a naphthalene ring, with a methyl group at the 7-position of the benzofuran ring .
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves cyclization of a suitable precursor, such as a naphthol derivative, under specific conditions. For example, a Friedel-Crafts cyclization of 2-naphthol with an appropriate methylating agent can yield 7-methyl-2-(naphthalen-2-yl)benzofuran.
Industrial Production:
While industrial-scale production methods may vary, researchers and manufacturers typically optimize the synthetic route to achieve high yields and purity.
Chemical Reactions Analysis
7-Methyl-2-(naphthalen-2-yl)benzofuran can undergo various reactions:
Oxidation: It may be oxidized using reagents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction with hydrogen and a suitable catalyst can yield the corresponding dihydrobenzofuran.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Major Products: Depending on reaction conditions, products such as substituted benzofurans or naphthalenes may form.
Scientific Research Applications
Medicine: Some substituted benzofurans exhibit significant anticancer activities. Researchers explore their effects on various cancer cell lines.
Chemistry: It serves as a building block for more complex molecules.
Biology: Investigations into its biological activity and interactions with cellular targets are ongoing.
Industry: Its unique structure may find applications in materials science or organic synthesis.
Mechanism of Action
The precise mechanism by which 7-Methyl-2-(naphthalen-2-yl)benzofuran exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related benzofurans and naphthalenes.
Properties
Molecular Formula |
C19H14O |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
7-methyl-2-naphthalen-2-yl-1-benzofuran |
InChI |
InChI=1S/C19H14O/c1-13-5-4-8-17-12-18(20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12H,1H3 |
InChI Key |
RASBICXGEBFNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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